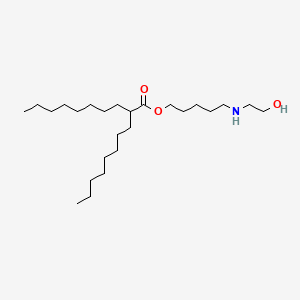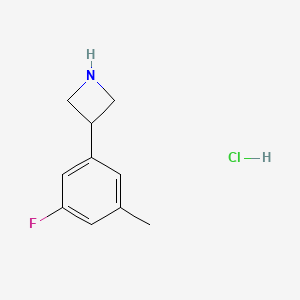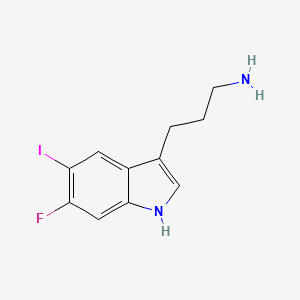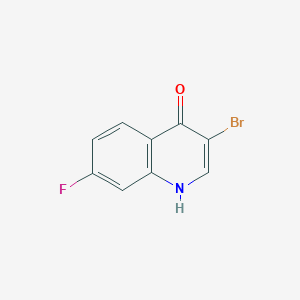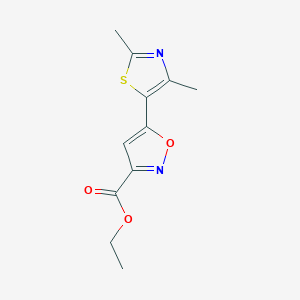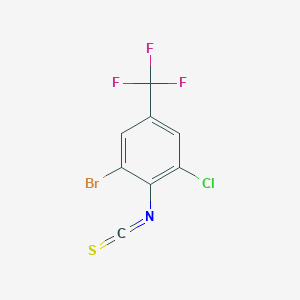
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate: is a halogenated aromatic compound with the molecular formula C8H2BrClF3NS and a molecular weight of 316.53 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
科学的研究の応用
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Proteomics: Used as a reagent for labeling and identifying proteins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Material Science: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with various biomolecules, leading to the formation of stable thiourea or thiocarbamate linkages . These interactions can modify the function of proteins and other biomolecules, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the isothiocyanate derivative.
4-Amino-3-bromo-5-chlorobenzotrifluoride: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate is unique due to its combination of halogen atoms and the trifluoromethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations .
特性
分子式 |
C8H2BrClF3NS |
|---|---|
分子量 |
316.53 g/mol |
IUPAC名 |
1-bromo-3-chloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChIキー |
QELJPSVIUGXLOF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


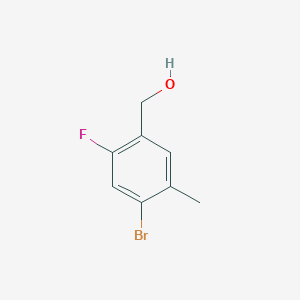
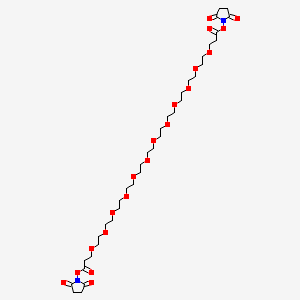
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
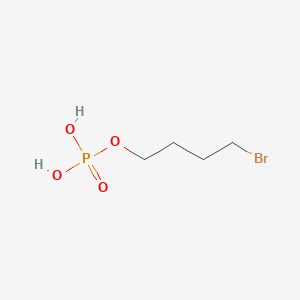
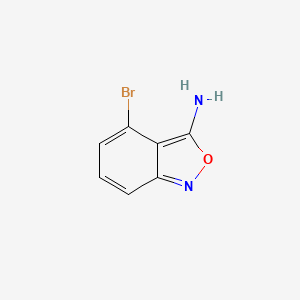

![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)

